molecular formula C16H12N2OS B5886028 N-1,3-thiazol-2-yl-4-biphenylcarboxamide

N-1,3-thiazol-2-yl-4-biphenylcarboxamide

Katalognummer B5886028
Molekulargewicht: 280.3 g/mol
InChI-Schlüssel: KFWQUQIHXBVOTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-1,3-thiazol-2-yl-4-biphenylcarboxamide, also known as TBCA, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. TBCA has been shown to have inhibitory effects on the activity of the enzyme cyclic GMP-AMP synthase (cGAS), which is involved in the immune response to viral and bacterial infections.

Wissenschaftliche Forschungsanwendungen

N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been studied extensively in the context of its potential therapeutic applications. It has been shown to have inhibitory effects on the activity of cGAS, an enzyme involved in the immune response to viral and bacterial infections. This inhibition of cGAS activity has been shown to reduce the production of interferons and other cytokines that are involved in the immune response. N-1,3-thiazol-2-yl-4-biphenylcarboxamide has also been shown to have potential applications in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. In addition, N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been studied as a potential treatment for cancer, as cGAS has been implicated in the progression of certain types of cancer.

Wirkmechanismus

N-1,3-thiazol-2-yl-4-biphenylcarboxamide inhibits the activity of cGAS by binding to a specific site on the enzyme. This binding prevents the enzyme from catalyzing the formation of cyclic GMP-AMP (cGAMP), which is a signaling molecule that activates the immune response. By inhibiting cGAS activity, N-1,3-thiazol-2-yl-4-biphenylcarboxamide reduces the production of interferons and other cytokines that are involved in the immune response.
Biochemical and Physiological Effects:
N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been shown to have a number of biochemical and physiological effects. Inhibition of cGAS activity by N-1,3-thiazol-2-yl-4-biphenylcarboxamide reduces the production of interferons and other cytokines that are involved in the immune response. This reduction in cytokine production can have a number of downstream effects, including reduced inflammation and reduced tissue damage. N-1,3-thiazol-2-yl-4-biphenylcarboxamide has also been shown to have potential applications in the treatment of autoimmune diseases, where the immune system attacks healthy cells and tissues. In addition, N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been studied as a potential treatment for cancer, as cGAS has been implicated in the progression of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

N-1,3-thiazol-2-yl-4-biphenylcarboxamide has a number of advantages and limitations for lab experiments. One advantage is its specificity for cGAS, which allows for targeted inhibition of this enzyme. N-1,3-thiazol-2-yl-4-biphenylcarboxamide also has a high degree of purity and stability, making it a reliable reagent for lab experiments. One limitation of N-1,3-thiazol-2-yl-4-biphenylcarboxamide is its relatively high cost, which may limit its use in some research settings. In addition, N-1,3-thiazol-2-yl-4-biphenylcarboxamide has limited solubility in water, which may require the use of organic solvents in lab experiments.

Zukünftige Richtungen

There are a number of future directions for research on N-1,3-thiazol-2-yl-4-biphenylcarboxamide. One area of interest is the development of more potent and selective inhibitors of cGAS. Another area of interest is the investigation of the potential therapeutic applications of N-1,3-thiazol-2-yl-4-biphenylcarboxamide in the treatment of autoimmune diseases and cancer. In addition, further research is needed to fully understand the biochemical and physiological effects of N-1,3-thiazol-2-yl-4-biphenylcarboxamide, as well as its potential limitations in lab experiments. Overall, N-1,3-thiazol-2-yl-4-biphenylcarboxamide is a promising small molecule inhibitor that has the potential to have significant therapeutic applications in the future.

Synthesemethoden

The synthesis of N-1,3-thiazol-2-yl-4-biphenylcarboxamide involves a multistep process that has been described in detail in several research papers. The starting material for the synthesis is 2-aminobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-mercaptobenzothiazole to form the thiazole intermediate. This intermediate is then reacted with 4-bromobiphenyl to form the final product, N-1,3-thiazol-2-yl-4-biphenylcarboxamide. The synthesis of N-1,3-thiazol-2-yl-4-biphenylcarboxamide has been optimized to produce high yields and purity, making it a viable option for large-scale production.

Eigenschaften

IUPAC Name

4-phenyl-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2OS/c19-15(18-16-17-10-11-20-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFWQUQIHXBVOTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-thiazol-2-yl)biphenyl-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.